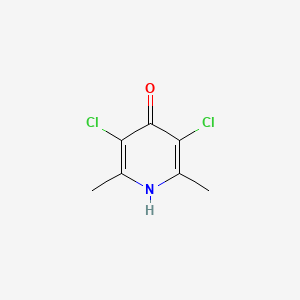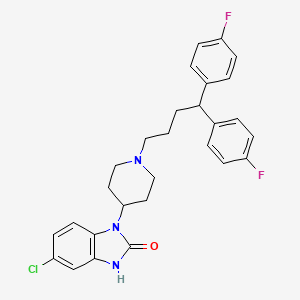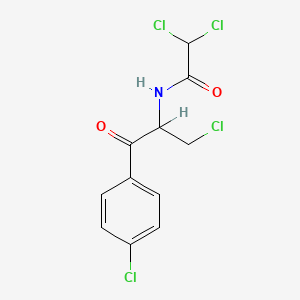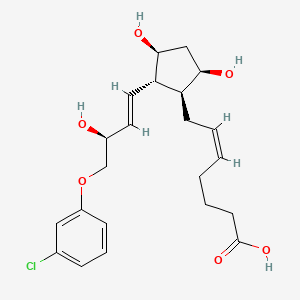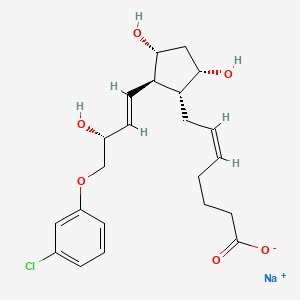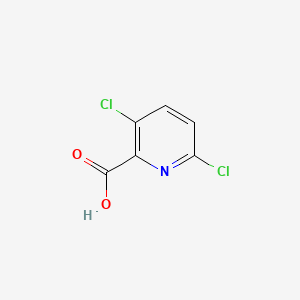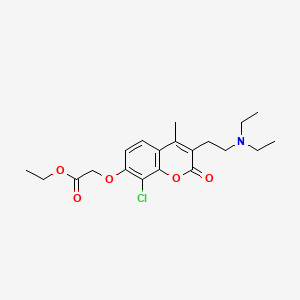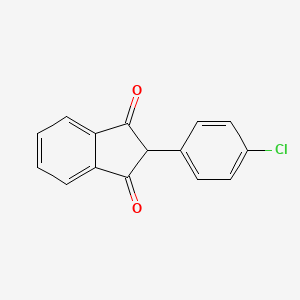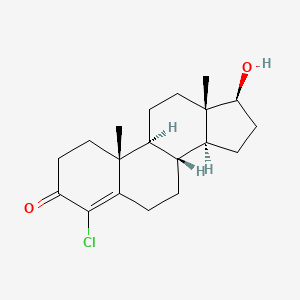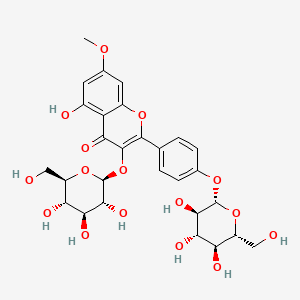
コンプラナトシド
概要
説明
コンプラナトシドは、ゲンゲ属の乾燥種子から得られるフラボノイド配糖体です。 この化合物は、その重要な薬理学的特性で知られており、漢方薬の品質管理のための化学マーカーとして使用されています .
科学的研究の応用
Complanatuside has a wide range of scientific research applications, including:
作用機序
コンプラナトシドの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 誘導型一酸化窒素合成酵素(iNOS)やシクロオキシゲナーゼ-2(COX-2)などの炎症性メディエーターの産生を阻害することによって効果を発揮します . この阻害は、活性酸素種(ROS)やその他の炎症性マーカーのレベルの低下につながり、それによって細胞を炎症性損傷から保護します .
6. 類似の化合物との比較
コンプラナトシドは、その特定の構造と薬理学的特性により、他のフラボノイド配糖体とは異なります。類似の化合物には、以下が含まれます。
ラムノシトリン: コンプラナトシドの代謝物であり、同様の抗炎症作用があります.
ラムノシトリン3-O-β-グルコシド: 抗酸化作用のある別の代謝物.
生化学分析
Biochemical Properties
Complanatuside undergoes various biochemical reactions in the body. The major metabolic pathways of Complanatuside in vivo are glucuronidation and sulfonation . It interacts with various enzymes and proteins during these processes .
Molecular Mechanism
The molecular mechanism of Complanatuside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Complanatuside change over time. It has been observed that Complanatuside rapidly metabolizes in vivo, suggesting its low bioavailability .
Dosage Effects in Animal Models
The effects of Complanatuside vary with different dosages in animal models. In a study where rats were given an oral administration of Complanatuside at the dosage of 72 mg/kg, it was found that Complanatuside rapidly metabolized in vivo .
Metabolic Pathways
Complanatuside is involved in several metabolic pathways. The major metabolic pathways of Complanatuside in vivo are glucuronidation and sulfonation . It interacts with various enzymes and proteins during these processes .
準備方法
合成経路と反応条件: コンプラナトシドの合成は、ゲンゲ属の種子からフラボノイド配糖体を抽出することによって行われます。 プロセスには、通常、エタノールやメタノールなどの溶媒を用いた抽出が含まれます . 抽出された化合物は、その後、高速液体クロマトグラフィー(HPLC)や超高速液体クロマトグラフィー(UHPLC)などのクロマトグラフィー技術を用いて精製されます .
工業生産方法: コンプラナトシドの工業生産は、同様の抽出と精製方法に従いますが、より大規模に行われます。 高度なクロマトグラフィー技術の使用により、化合物の高純度と品質が保証されます .
3. 化学反応解析
反応の種類: コンプラナトシドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を含み、酸化された生成物の形成につながります。
還元: この反応は、水素の添加または酸素の除去を含み、還元された生成物が生成されます。
置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれ、置換反応を促進します .
生成される主な生成物: これらの反応から生成される主な生成物には、ラムノシトリン3-O-β-グルコシドやラムノシトリンなどのさまざまな代謝物が含まれます .
4. 科学研究アプリケーション
コンプラナトシドは、以下を含む幅広い科学研究アプリケーションを持っています。
化学反応の分析
Types of Reactions: Complanatuside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include various metabolites such as rhamnocitrin 3-O-β-glucoside and rhamnocitrin .
類似化合物との比較
Complanatuside is unique compared to other flavonoid glycosides due to its specific structure and pharmacological properties. Similar compounds include:
Rhamnocitrin: A metabolite of complanatuside with similar anti-inflammatory properties.
Rhamnocitrin 3-O-β-glucoside: Another metabolite with antioxidant effects.
These compounds share similar biological activities but differ in their chemical structures and specific effects .
特性
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151307 | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-66-5 | |
| Record name | Complanatuside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Complanatuside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of complanatuside?
A1: Complanatuside exhibits its anti-inflammatory effects primarily by targeting the JAK2/STAT3 signaling pathway []. It interacts with JAK2 through six hydrogen bonds, as revealed by molecular docking studies, and reduces the phosphorylation of JAK2 and STAT3. This, in turn, inhibits the differentiation of pro-inflammatory Th17 cells and promotes the differentiation of anti-inflammatory Treg cells, contributing to the alleviation of inflammation. Additionally, complanatuside downregulates the NLRP3 inflammasome pathway by reducing the levels of NLRP3, GSDMD, and ASC, leading to a decrease in pyroptosis, a form of inflammatory cell death [].
Q2: What are the major metabolites of complanatuside and how is it metabolized in the body?
A2: Complanatuside undergoes extensive metabolism, primarily through glucuronidation and sulfonation []. These processes lead to the formation of various metabolites, with rhamnocitrin 3-O-β-glc and rhamnocitrin being the two major ones found in rat plasma. Interestingly, rhamnocitrin exhibits a higher plasma concentration than the parent compound after oral administration, suggesting it as the main circulating form of complanatuside in rats.
Q3: What is the chemical structure of complanatuside?
A3: Complanatuside is a flavonol glycoside. While its specific spectroscopic data is not detailed in the provided abstracts, its structure consists of a rhamnocitrin aglycone (a flavonol) attached to a sugar moiety through a glycosidic bond [, ].
Q4: How effective is complanatuside in treating inflammatory conditions, and what evidence supports this?
A4: In vivo studies using a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) demonstrate that complanatuside A effectively alleviates colitis symptoms []. This is evidenced by the prevention of weight loss, reduced colon shortening, improved disease activity index scores, and decreased inflammatory markers. Furthermore, complanatuside shows promising effects in protecting skin keratinocytes from inflammatory damage induced by pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6) in vitro, suggesting its potential for treating skin inflammation [].
Q5: How do different processing methods affect the complanatuside content in Astragalus complanatus ?
A5: Processing Astragalus complanatus with salt can lead to a decrease in complanatuside content []. This highlights the importance of considering processing techniques when aiming to preserve the levels of this bioactive compound in herbal preparations.
Q6: Are there any alternative compounds found in Astragalus complanatus that exhibit similar bioactivities?
A6: Yes, research suggests that other flavonoid glycosides present in Astragalus complanatus, such as astragalin, complanatoside B, and kaempferol, may also contribute to its anti-erectile dysfunction effects []. Additionally, compounds like rhamnocitrin-3-O--D-glucoside and genkwanin-4’-O--D-glucoside have been identified alongside complanatuside in Lepidium draba, a plant known for its medicinal properties []. This suggests the presence of multiple bioactive constituents with potentially overlapping pharmacological activities.
Q7: What analytical methods are used to quantify complanatuside?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for quantifying complanatuside. For instance, HPLC with ultraviolet detection (HPLC-UV) has been successfully applied to determine complanatuside content in commercial samples of Astragalus complanatus []. Additionally, sophisticated techniques like ultra-high performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) are utilized to identify complanatuside and its metabolites in biological samples [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



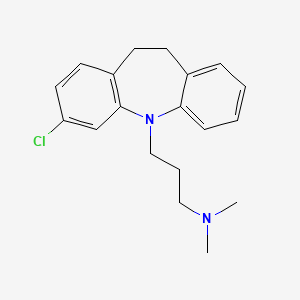


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
